molecular formula C15H14BrNO2 B336715 N-(2-bromophenyl)-2-ethoxybenzamide

N-(2-bromophenyl)-2-ethoxybenzamide

Cat. No.: B336715
M. Wt: 320.18 g/mol
InChI Key: FGJWGVOURMNVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl moiety and a 2-bromophenyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamides, particularly those targeting histone acetyltransferases (HATs) or parasitic enzymes like Trypanosoma brucei inhibitors . The bromine atom at the ortho position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence binding interactions and pharmacokinetic properties compared to analogs with other halogens or substituents.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(2-bromophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

FGJWGVOURMNVFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(2-bromophenyl)-2-ethoxybenzamide can be contextualized by comparing it to the following analogs:

Substituent Effects on HAT Modulation

  • CTB [N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide] :

    • Structural Difference : Replaces the 2-bromophenyl group with a 4-chloro-3-trifluoromethylphenyl substituent.
    • Activity : Acts as a potent p300 HAT activator due to electronegative groups (Cl, CF₃) enhancing interactions with residues like Tyr1397 and Leu1398 in the enzyme’s active site. Docking studies reveal a binding affinity of -7.72 kcal/mol and a key hydrogen bond with Leu1398 .
    • Key Insight : The absence of a bulky bromine in CTB allows better H-bond formation compared to bulkier derivatives.
  • CTPB [N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide] :

    • Structural Difference : Adds a pentadecyl chain at the 6-position of the benzamide.
    • Activity : Shows reduced HAT activation (docking energy: -1.18 kcal/mol) compared to CTB. The long hydrophobic chain disrupts hydrogen bonding but improves cell permeability .
  • N-(2-Nitrophenyl)-4-bromo-benzamide :

    • Structural Difference : Substitutes the ethoxy group with a nitro moiety and places bromine on the benzoyl ring.
    • Activity : Primarily studied for crystallographic properties; the nitro group may confer redox activity or alter binding kinetics .

Impact of Halogen Substituents

  • 2-Amino-N-(2-bromophenyl)benzamide: Structural Difference: Replaces the ethoxy group with an amino substituent. Properties: Lower molecular weight (291.15 g/mol) and increased H-bond donor capacity (2 donors vs. 1 in this compound). This may enhance solubility but reduce lipophilicity .
  • N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide :

    • Structural Difference : Incorporates an indole-ethyl moiety.
    • Activity : Targets neurological pathways; the chlorine and indole groups enhance π-π stacking and receptor affinity .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP (Predicted) Key Feature
This compound 334.19 1 3 ~3.5 Bromine enhances lipophilicity
CTB 358.73 1 4 ~4.2 CF₃/Cl improve enzyme interaction
2-Amino-N-(2-bromophenyl)benzamide 291.15 2 2 ~2.8 Amino group increases solubility
CTPB 612.25 1 4 ~8.0 Pentadecyl chain boosts cell uptake

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.